molecular formula C23H18ClN3O2 B2828805 N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941982-45-2

N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2828805
CAS RN: 941982-45-2
M. Wt: 403.87
InChI Key: SQUAAMNCICQMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. CBA belongs to the class of quinazolinone derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has shown that derivatives of N-(2-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide exhibit significant analgesic and anti-inflammatory activities. A study highlighted the synthesis of novel quinazolinyl acetamides, which demonstrated potent analgesic and anti-inflammatory effects, with some compounds being moderately more potent than the reference standard diclofenac sodium, while showing only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). Another study focusing on the design, synthesis, and analgesic activity of quinazoline derivatives found that compounds with aliphatic groups showed the most potent analgesic activity among the series, moderately more potent compared to diclofenac sodium (HelmySakr, 2016).

Antimicrobial Activities

Some derivatives of this compound have been investigated for their antimicrobial properties. A study synthesized and characterized a series of 2,3-disubstituted quinazolinone analogs, which underwent in-vitro antibacterial screening against several bacterial strains, showcasing their potential as antibacterial agents (Rajasekaran & Rao, 2015). Another research effort focused on novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, finding them to possess broad-spectrum antibacterial activity against tested microorganisms (Bhoi et al., 2015).

Anticancer Activities

The anticancer potential of quinazolinone derivatives has also been explored. Research into the synthesis, molecular docking, and biological potentials of new quinazolinone derivatives revealed significant antimicrobial and anticancer activities, with molecular docking studies supporting their potential as lead compounds for drug design (Mehta et al., 2019). Another study reported on the synthesis and characterization of novel quinazolines as potential antimicrobial agents, with the compounds demonstrating promising antibacterial and antifungal activities, indicative of their potential utility in antimicrobial therapy (Desai et al., 2007).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-19-12-6-4-10-17(19)14-25-21(28)15-27-20-13-7-5-11-18(20)22(26-23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUAAMNCICQMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.